4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-hydrazinyl-N-phenyl-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c15-20-13-17-12(16-11-7-3-1-4-8-11)18-14(19-13)21-9-5-2-6-10-21/h1,3-4,7-8H,2,5-6,9-10,15H2,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUHRLPCBNVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine intermediate with hydrazine hydrate under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be attached via a nucleophilic substitution reaction using phenylamine.
Incorporation of the Piperidinyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can lead to the formation of azo compounds, while substitution reactions can yield a variety of triazine derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazine derivatives. In particular, compounds structurally related to 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine have been evaluated for their cytotoxic effects against several cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- U-87 MG (glioblastoma)
- A549 (non-small cell lung cancer)
- PANC-1 (pancreatic cancer)
-
Findings :
- Compounds similar to 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exhibited significant cytotoxicity across all tested cell lines. Specific derivatives demonstrated IC50 values comparable to established anticancer drugs like Tamoxifen .
- Notably, derivatives with piperidine or morpholine moieties showed enhanced activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Synthesis and Derivatives
The synthesis of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can be achieved through various methods involving hydrazine derivatives and triazine precursors. The development of novel derivatives continues to be an area of active research aimed at enhancing efficacy and reducing toxicity.
Case Studies
Several studies have documented the synthesis and evaluation of triazine derivatives that include the hydrazinyl group:
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and piperidinyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
CNS-Targeted Activity
- 5-HT6R Ligands: Triazine-piperazine derivatives (e.g., 3 and 4) exhibit nanomolar affinity for 5-HT6 receptors. The thymol derivative 4 shows superior binding (Ki = 12 nM) and anxiolytic effects due to its non-indole, non-sulfone structure .
- H4R Ligands : Bromophenyl and chlorophenyl analogues (1 and 2 ) block histamine-induced cAMP reduction (IC₅₀: 200–300 nM) with >100-fold selectivity over H3R .
Antimicrobial and Antifungal Potential Pyrazine-triazine hybrids (e.g., 7a-j) display broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL against S. aureus and E.
Physicochemical and Electronic Comparisons
Table 2: Electronic and Structural Properties
| Compound | Dipole Moment (Debye) | Dominant Intermolecular Interactions | Key Structural Feature |
|---|---|---|---|
| 4a | Not reported | H···H, N···H (Hirshfeld analysis) | Hydrazinyl enhances H-bonding |
| 5a (Pyrazole-triazine) | 1.018 | H···H, N···H, H···C | 3,5-Dimethylpyrazole increases bulk |
| 5b (Bromo analogue) | 4.249 | Br···H, N···H | Bromine induces polarity |
- 5a and 5b exhibit distinct dipole moments due to bromine’s electronegativity in 5b , which also strengthens Br···H interactions in crystal packing .
- Steric bulk (e.g., mesityl or cyclohexyl groups) in triazine derivatives correlates with enhanced inhibitory activity in Alzheimer’s targets (e.g., acetylcholinesterase) .
ADMET and Druglikeness
- 5-HT6R Ligands : Compounds 3 and 4 show favorable ADMET profiles (Caco-2 permeability: >5 × 10⁻⁶ cm/s; plasma protein binding: <85%) .
- ENT Inhibitors : Fluorophenyl-piperazine derivatives (e.g., 3c ) exhibit irreversible binding but require structural optimization to reduce toxicity .
- 4a lacks explicit ADMET data, though its hydrazinyl group may pose oxidative stress risks in vivo.
Biological Activity
4-Hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a triazine core substituted with hydrazine and piperidine groups. Its structural features are crucial for its biological interactions.
Table 1: Antimicrobial Activity of Related Triazine Compounds
| Compound Name | Target Organism | Concentration (μg/disc) | Inhibition Zone (mm) |
|---|---|---|---|
| Triazine-A | Candida albicans | 50 | 12 |
| Triazine-B | Candida albicans | 100 | 15 |
| Triazine-C | Candida albicans | 200 | 20 |
| Triazine-D | Candida albicans | 300 | 25 |
Anticancer Potential
The anticancer potential of triazine derivatives has been explored extensively. Some studies indicate that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds with piperidine moieties have been shown to demonstrate inhibitory activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study focusing on triazine derivatives, compounds were tested for their ability to inhibit the proliferation of cancer cells. The results indicated that certain derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines.
The biological activity of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Docking studies have suggested that similar triazine compounds can effectively bind to active sites of enzymes like N-myristoyltransferase (NMT), which is implicated in various cellular processes .
Q & A
Q. Methodological Validation :
- NMR Spectroscopy : Confirms substitution patterns (e.g., ^1H NMR for hydrazinyl protons at δ 8.2–8.5 ppm; piperidine CH₂ signals at δ 1.5–2.1 ppm) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., N···H contacts in crystal lattices) .
What computational approaches (e.g., 3D-QSAR, molecular docking) are used to predict the pharmacodynamic properties of this compound?
Advanced Research Question
3D-QSAR models derived from antileukemic triazine analogs correlate substituent electronegativity and steric bulk with activity. For example, hydrophobic groups at the phenyl ring enhance binding to leukemia cell targets . Molecular docking of piperidine-containing triazines (e.g., FPMINT analogs) reveals irreversible, non-competitive inhibition of ENT transporters via unique binding sites, validated by kinetic studies (e.g., reduced Vmax without affecting Km) .
Q. Key Consideration :
How do intermolecular interactions in the crystal lattice influence the physicochemical stability of this compound?
Basic Research Question
X-ray crystallography of related triazines shows that stability arises from N···H hydrogen bonds and π-π stacking. For example, non-centrosymmetric triclinic systems with dense intermolecular contacts enhance thermal stability (melting points >250°C) . Hydrazinyl groups participate in H-bonding networks, critical for solubility in polar solvents .
Q. Resolution Strategies :
- Dose-Response Curves : Validate potency (IC50) across multiple cell lines.
- SAR Studies : Systematically vary substituents and compare with computational predictions .
How is the purity of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine confirmed, and what impurities are common?
Basic Research Question
Purity is assessed via:
Q. Common Impurities :
- Byproducts : Partially substituted triazines (e.g., mono-hydrazinyl derivatives).
- Mitigation : Optimize reaction time and stoichiometry .
What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Advanced Research Question
Triazines often exhibit poor aqueous solubility and rapid metabolism. Strategies include:
Q. Key Data :
- logP : Predicted ~2.5 (moderate lipophilicity) .
- Half-Life (in vitro) : >6 hours in hepatocyte assays .
How does the compound’s mechanism of action differ from conventional ENT inhibitors?
Advanced Research Question
Unlike reversible ENT1 inhibitors (e.g., dipyridamole), this compound binds irreversibly to ENT2 via a unique hydrophobic pocket near the piperidine moiety, as shown in molecular docking . Kinetic assays confirm non-competitive inhibition, suggesting allosteric modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
